molecular formula C10H12O2 B146903 Duroquinone CAS No. 527-17-3

Duroquinone

Cat. No. B146903
Key on ui cas rn: 527-17-3
M. Wt: 164.20 g/mol
InChI Key: WAMKWBHYPYBEJY-UHFFFAOYSA-N
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Patent
US04482493

Procedure details

500 mg of 2,3,5,6-tetramethylphenol and 10 mg of RuCl3.3H2O were reacted in 5 ml of acetic acid in the same manner as in Example 1, followed by the same treatment as in Example 1, whereby 288 mg (53% yield) of tetramethylbenzoquinone and 228 mg of a mixture of three unidentified substances were obtained. The tetramethylbenzoquinone was recrystallized from hexane to obtain yellow needle-like crystals having a melting point of from 114° to 115° C.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.3H2O
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
228 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([CH3:10])[C:3]=1[OH:11].C(O)(=[O:14])C>>[CH3:10][C:4]1[C:3](=[O:11])[C:2]([CH3:1])=[C:7]([CH3:8])[C:6](=[O:14])[C:5]=1[CH3:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C(C(=C(C=C1C)C)C)O
Name
RuCl3.3H2O
Quantity
10 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
mixture
Quantity
228 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=C(C1=O)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 288 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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